![molecular formula C19H20FNO4S B2706917 N-(3-(benzofuran-2-yl)propyl)-4-ethoxy-3-fluorobenzenesulfonamide CAS No. 2034457-85-5](/img/structure/B2706917.png)
N-(3-(benzofuran-2-yl)propyl)-4-ethoxy-3-fluorobenzenesulfonamide
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Overview
Description
Benzofuran compounds are a class of compounds that are ubiquitous in nature . They have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are potential natural drug lead compounds .
Synthesis Analysis
Benzofuran rings have been constructed using novel methods in recent years . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade . This is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis
The heterocyclic compound having a benzofuran ring as a core is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Chemical Reactions Analysis
A new one-pot synthesis of a benzofuran-fused N-heterocycle is achieved by AlCl3-mediated C–C followed by a C–O bond between 2,3-dichloropyrazine or a derivative thereof and phenol .Scientific Research Applications
- Benzofuran derivatives have been investigated for their anti-tumor properties. These compounds exhibit cytotoxic effects on cancer cells, making them potential candidates for cancer therapy .
- Benzofuran compounds often possess antibacterial activity. Researchers have explored their potential as antimicrobial agents .
- Oxidative stress plays a role in various diseases. Benzofuran derivatives, including our compound of interest, have demonstrated anti-oxidative effects .
- Benzofuran-based molecules have been investigated for their anti-viral properties. Our compound may exhibit activity against specific viruses .
- Benzofuran derivatives serve as building blocks for drug design. Researchers explore their synthetic routes and structural modifications .
Anti-Tumor Activity
Antibacterial Applications
Anti-Oxidative Properties
Anti-Viral Potential
Hepatitis C Virus (HCV) Treatment
Synthetic Chemistry and Drug Design
Mechanism of Action
Target of action
Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The specific targets of these compounds can vary widely depending on their structure and the biological system in which they are active.
Mode of action
The mode of action of benzofuran compounds can also vary widely. For example, some benzofuran compounds have been found to have significant cell growth inhibitory effects in different types of cancer cells .
Biochemical pathways
Benzofuran compounds can affect a variety of biochemical pathways. For example, some benzofuran compounds have been found to have anti-hepatitis C virus activity .
Result of action
The molecular and cellular effects of benzofuran compounds can include inhibition of cell growth, anti-viral effects, and other effects depending on the specific compound and its targets .
Future Directions
Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide . They are being studied, characterized, and screened for possible biological activities . The recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents .
properties
IUPAC Name |
N-[3-(1-benzofuran-2-yl)propyl]-4-ethoxy-3-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO4S/c1-2-24-19-10-9-16(13-17(19)20)26(22,23)21-11-5-7-15-12-14-6-3-4-8-18(14)25-15/h3-4,6,8-10,12-13,21H,2,5,7,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSNIFCQQYCFCIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCCCC2=CC3=CC=CC=C3O2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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